4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
4-Methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a 4-methoxy-2-methyl-substituted benzene sulfonamide group linked to a 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl moiety.
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-20(23)22-11-5-6-15-7-8-16(13-18(15)22)21-27(24,25)19-10-9-17(26-3)12-14(19)2/h7-10,12-13,21H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYOPAXGQFEPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring, sulfonamide linkage, and methoxy substitution. Common synthetic routes may include:
Formation of the Quinoline Ring: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions.
Sulfonamide Linkage: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.
Methoxy Substitution: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 4-hydroxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide.
Reduction: Formation of 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . The quinoline ring may interact with nucleic acids or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzene Sulfonamide Moiety
The benzene sulfonamide group’s substitution pattern critically influences physicochemical properties and biological activity. Key comparisons include:
*Calculated from molecular formula in .
- Electron-Donating vs.
- Steric Effects : The 2-methyl group in the target compound may introduce steric hindrance, reducing binding affinity compared to smaller substituents (e.g., unmodified sulfonamides like Compound 24).
Variations in the 1,2,3,4-Tetrahydroquinolin-7-yl Group
The 1-propanoyl group in the target compound is conserved in analogs like BE46566 and G512-0390.
Impact on Physicochemical Properties
- Solubility: Methoxy groups (target compound, G512-0338) improve aqueous solubility compared to nonpolar methyl groups (BE46566) but reduce logP relative to fluoro-substituted analogs (G512-0390).
- Melting Points : High melting points (>200°C) are common in this class (e.g., 236–237°C for Compound 24), suggesting crystalline solid states conducive to formulation.
Biological Activity
4-Methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Chemical Formula : C19H24N2O3S
- Molecular Weight : 364.47 g/mol
- CAS Number : 946222-00-0
The presence of the sulfonamide group is significant for its biological activity, as sulfonamides are known for their diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide. For instance:
- Cell Lines Tested : Compounds containing similar structures were tested against various human cancer cell lines including cervical HeLa cells and gastric adenocarcinoma AGS cells.
- IC50 Values : The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL. Notably, one derivative showed the highest activity against the AGS cell line with significant induction of apoptosis through both extrinsic and intrinsic pathways .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Cell Cycle Arrest : Induction of cell cycle arrest in the subG0 phase.
- Mitochondrial Membrane Depolarization : This leads to the activation of apoptotic pathways.
- Caspase Activation : Increased activity levels of caspases (caspase-8 and -9), which are critical in the apoptotic process.
Table 1 summarizes the effects observed in a study involving similar sulfonamide derivatives:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.89 | Apoptosis |
| Compound B | AGS | 5.00 | Cell Cycle Arrest |
| Compound C | HL-60 | 9.63 | Caspase Activation |
Case Studies and Research Findings
Several studies have explored the biological activities of sulfonamide derivatives:
- Study on Perfusion Pressure : A study evaluated the effects of benzene sulfonamides on coronary resistance using isolated rat heart models. Results indicated that certain derivatives significantly decreased perfusion pressure, suggesting cardiovascular implications .
- Molecular Docking Studies : Computational studies have shown that these compounds may interact with specific proteins involved in cancer progression, providing a basis for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
